Cas no 1105199-41-4 (3-(3-bromophenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole)

3-(3-Bromophenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-bromophenyl group and a 4-methoxybenzenesulfonylmethyl moiety. This structure confers potential utility in medicinal chemistry and material science due to its electron-rich aromatic systems and sulfonyl functionality, which may enhance binding affinity or stability in target applications. The bromophenyl group offers a reactive site for further functionalization via cross-coupling reactions, while the methoxybenzenesulfonyl component may influence solubility and pharmacokinetic properties. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing more complex derivatives in drug discovery or agrochemical research.
3-(3-bromophenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole structure
1105199-41-4 structure
Product Name:3-(3-bromophenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole
CAS No:1105199-41-4
MF:C16H13BrN2O4S
MW:409.254421949387
CID:5386000
Update Time:2025-06-22

3-(3-bromophenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Oxadiazole, 3-(3-bromophenyl)-5-[[(4-methoxyphenyl)sulfonyl]methyl]-
    • 3-(3-bromophenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole
    • Inchi: 1S/C16H13BrN2O4S/c1-22-13-5-7-14(8-6-13)24(20,21)10-15-18-16(19-23-15)11-3-2-4-12(17)9-11/h2-9H,10H2,1H3
    • InChI Key: OYSAALGONUWGDR-UHFFFAOYSA-N
    • SMILES: O1C(CS(C2=CC=C(OC)C=C2)(=O)=O)=NC(C2=CC=CC(Br)=C2)=N1

3-(3-bromophenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole Pricemore >>

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Additional information on 3-(3-bromophenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole

3-(3-Bromophenyl)-5-[(4-Methoxybenzenesulfonyl)methyl]-1,2,4-Oxadiazole: A Comprehensive Overview

The compound 3-(3-bromophenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole, identified by the CAS number 1105199-41-4, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The structure of this molecule is characterized by a 1,2,4-oxadiazole ring system substituted with a 3-bromophenyl group at position 3 and a (4-methoxybenzenesulfonyl)methyl group at position 5. These substituents confer unique chemical properties and functional versatility to the molecule.

The synthesis of 3-(3-bromophenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole involves a series of carefully designed organic reactions. The starting materials typically include bromobenzene derivatives and sulfonylating agents, which are subjected to nucleophilic substitution or coupling reactions under controlled conditions. The oxadiazole core is often synthesized via cyclization reactions involving 1H-tetrazoles or other nitrogen-containing precursors. The precise control of reaction conditions, such as temperature, pH, and solvent systems, is critical to achieving high yields and purity of the final product.

Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery and development. The presence of electron-withdrawing groups like bromine and sulfonyl moieties in this compound enhances its ability to act as a hydrogen bond acceptor or donor, which is crucial for interactions with biological targets. For instance, researchers have explored the use of this compound in anti-inflammatory and antitumor applications. Experimental data suggest that it exhibits selective inhibition against certain enzymes involved in inflammatory pathways, making it a promising candidate for further preclinical studies.

In addition to its pharmacological applications, 3-(3-bromophenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole has shown potential in materials science. Its rigid aromatic structure and electron-deficient nature make it suitable for applications in organic electronics. Recent advancements in the synthesis of conductive polymers have incorporated oxadiazole derivatives as building blocks due to their ability to facilitate charge transport. This compound's unique electronic properties could pave the way for its use in next-generation organic semiconductors and optoelectronic devices.

The structural features of this compound also make it an attractive candidate for catalytic applications. The bromine substituent can act as a directing group in various organocatalytic reactions, while the sulfonyl group provides additional functionality for enantioselective transformations. Recent research has demonstrated its utility as a ligand in transition-metal-catalyzed reactions, particularly in asymmetric hydrogenation and cross-coupling processes. These findings underscore its versatility across different chemical disciplines.

From an environmental perspective, the synthesis and application of 3-(3-bromophenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole align with sustainable chemistry principles. The use of efficient reaction pathways and recyclable catalysts minimizes waste generation and energy consumption during production. Furthermore, its application in biodegradable materials or eco-friendly electronic devices could contribute to reducing the environmental footprint of modern technologies.

In conclusion, 3-(3-bromophenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole, CAS number 1105199-41-4, represents a multifaceted molecule with diverse applications across chemistry and pharmacology. Its unique structural features and functional groups make it a valuable tool for advancing scientific research and technological innovations. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in shaping future developments in these fields.

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